Product packaging for Buxaminol E(Cat. No.:CAS No. 14155-76-1)

Buxaminol E

Cat. No.: B084517
CAS No.: 14155-76-1
M. Wt: 400.6 g/mol
InChI Key: AJPLABZESIJHMG-OTKPAKDNSA-N
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Description

Contextualizing Buxaminol E within Steroidal Alkaloid Chemistry

This compound belongs to the vast and structurally diverse family of steroidal alkaloids. These compounds are distinguished by a foundational steroid framework, specifically a tetracyclic cyclopentanoperhydrophenanthrene skeleton, with nitrogen atoms incorporated into the structure, often in the side chain or as part of an additional ring. wikipedia.org The alkaloids derived from the Buxus genus, commonly known as boxwood plants, represent a significant subgroup of these compounds. wikipedia.orgresearchgate.net

Buxus alkaloids are generally classified as triterpenoid (B12794562) alkaloids based on their biosynthetic origin from cycloartenol (B190886). researchgate.net They are characterized by a pregnane-type core structure, often with nitrogen-containing groups at positions C-3 and/or C-20. researchgate.netnih.gov The structural diversity within Buxus alkaloids is extensive, with over 200 compounds identified. researchgate.net This diversity arises from variations in the steroid skeleton and the nature and position of the nitrogenous substituents.

A primary classification divides Buxus alkaloids into two main groups based on their core structure:

Derivatives of the 9b,10b-cyclo-4,4,14a-trimethyl-5a-pregnane system : These compounds feature a cyclopropane (B1198618) ring fused to the A and B rings, resulting in a six-membered B-ring. researchgate.net An example is Cyclovirobuxine D. researchgate.net

Derivatives of the 9(10→19)-abeo-4,4,14a-trimethyl-5a-pregnane system : In this group, the bond between C-9 and C-10 is cleaved, and a new bond forms between C-9 and C-19, creating a characteristic seven-membered B-ring. researchgate.net

This compound falls into this second major category. researchgate.netnih.gov Specifically, its structure is defined as (20S)-16alpha-hydroxy-3beta-(dimethylamino)-9,10-seco-buxa-9(11),10(19)-diene, with related compounds being derivatives where substitutions occur at the N20 or O16 positions. nih.govresearchgate.net Its unique chemical architecture, featuring the seco-steroid core and specific functional groups, positions it as a subject of interest for phytochemical and structural chemistry studies.

Historical Perspectives on Buxus Alkaloid Investigations

The use of Buxus sempervirens (common boxwood) in traditional medicine dates back centuries, with applications reported for various ailments. wikipedia.orgfrontiersin.orgwikipedia.org However, systematic chemical investigation into its constituents began much later. The initial discovery of alkaloids in Buxus plants occurred in the 19th century, but it was the advent of modern spectroscopic techniques in the mid-20th century that catalyzed a surge in research. thieme-connect.comacs.org These advanced methods allowed scientists to elucidate the complex, multi-ring structures of these alkaloids.

Early investigations in the 1960s by researchers like Kupchan and Brown laid the groundwork for understanding the fundamental structures of many Buxus alkaloids, such as cyclobuxine. acs.org Throughout the latter half of the 20th century, numerous research groups, particularly that of Atta-ur-Rahman, significantly expanded the known family of Buxus alkaloids, isolating and characterizing dozens of new compounds from various Buxus species, including B. sempervirens and B. papilosa. thieme-connect.comresearchgate.netresearchgate.net These studies led to the isolation of a vast array of structurally related compounds, including this compound. researchgate.netchemicalpapers.com The work often involved meticulous extraction and separation of alkaloids from plant leaves and roots, followed by detailed structural analysis using techniques like NMR and mass spectrometry. nih.govresearchgate.netnih.gov

Overview of the Current Academic Research Landscape of this compound

Current academic research continues to build upon this historical foundation. The primary focus remains on the isolation, purification, and structural elucidation of new and known Buxus alkaloids from various species. nih.govmdpi.com Researchers are still discovering novel structures within the Buxus genus, highlighting the chemical richness of these plants. researchgate.netmdpi.com For instance, a 2000 study on Buxus sempervirens leaves led to the isolation of four new steroidal alkaloids, including derivatives of this compound, whose structures were determined using 2D NMR studies. nih.gov

Beyond simple isolation, contemporary studies often involve investigating the potential biological activities of these compounds. The diverse structures of Buxus alkaloids have prompted a wide range of bioactivity screening studies. researchgate.net Research has explored activities such as acetylcholinesterase (AChE) inhibition, which is relevant to neurodegenerative disease research. scielo.br this compound itself has been studied for its effect on acetylcholinesterase activity. frontiersin.orgscielo.br Other research areas for the broader class of Buxus alkaloids include antiprotozoal, antibacterial, and cytotoxic properties. frontiersin.orgmdpi.commdpi.com This research is typically preliminary and conducted in vitro to identify potential leads for further scientific investigation. nih.govmdpi.com The complex and unique skeletons of compounds like this compound continue to make them intriguing subjects for natural product chemistry and related fields. nih.gov

Data Tables

Table 1: Chemical Details of this compound

Property Value
IUPAC Name (+)-Buxaminol E
Systematic Name (20S)-16α-hydroxy-3β-(dimethylamino)-20-(amino)-9,10-seco-buxa-9(11),10(19)-diene
Molecular Formula C27H46N2O
Molar Mass 414.7 g/mol chemicalpapers.com
Class Steroidal Alkaloid ontosight.ai
Sub-Class Buxus Alkaloid wikipedia.org

| Core Skeleton | 9(10→19)-abeo-pregnane researchgate.netmdpi.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
(+)-Buxaminol E
(+)-Semperviraminol
(+)-buxamine F
(+)-17-oxocycloprotobuxine
(+)-buxoxybenzamine
(+)-buxapapillinine
Artemetin
Buxabenzamidienine
Buxamine E
Buxandrine
Buxanoldine
Buxenine-G
Buxidin
Buxmicrophylline B
Buxpsiine
Buxtauine-M
Chonemorphine
Cyclobuxin D
Cyclobuxine
Cyclobuxophylline-K
Cyclokoreanine-B
Cyclomicrophylline A
Cyclomikuranine
Cycloprotobuxine-C
Cyclovirobuxeine-B
Cyclovirobuxine A
Cyclovirobuxine D
E-buxenone
Funtumin
Funtumidin
Galactobuxin
Latifolinin
N-acetyldihydrocyclomicrophylline F
N20-acetylbuxamine E
N20-acetylbuxamine G
N20-formylthis compound
O-tigloylcyclovirobuxeine-B
O16-syringylthis compound
Papilamine
Solanidine
Ursolic acid
Vanillin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44N2O B084517 Buxaminol E CAS No. 14155-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14155-76-1

Molecular Formula

C26H44N2O

Molecular Weight

400.6 g/mol

IUPAC Name

(6S,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-aminoethyl]-6-(dimethylamino)-7,7,12,16-tetramethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol

InChI

InChI=1S/C26H44N2O/c1-16(27)23-21(29)15-26(5)20-10-9-19-17(14-18(20)12-13-25(23,26)4)8-11-22(28(6)7)24(19,2)3/h12,14,16,19-23,29H,8-11,13,15,27H2,1-7H3/t16-,19+,20+,21+,22-,23-,25+,26-/m0/s1

InChI Key

AJPLABZESIJHMG-OTKPAKDNSA-N

SMILES

CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)N

Canonical SMILES

CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)N

Synonyms

buxaminol E

Origin of Product

United States

Isolation and Characterization of Buxaminol E from Natural Sources

Botanical Origins of Buxaminol E and Related Alkaloids

The primary sources of this compound are plants belonging to the genus Buxus, commonly known as boxwood. These evergreen shrubs are known to produce a rich and diverse array of over 300 different triterpenoid (B12794562) alkaloids, which serve as the plant's natural defense compounds. edqm.eu

Buxus sempervirens as a Primary Source of this compound

Buxus sempervirens L., or the common boxwood, and its varieties are the most well-documented botanical sources of this compound. researchgate.net Pharmacological studies have utilized this compound isolated specifically from Buxus sempervirens varietas bullata. wur.nlsapub.org Further phytochemical investigations have identified this compound as one of the ten major alkaloids present in the leaves of Buxus sempervirens var. angustifolia WEST. chemicalpapers.com Research on the chemical constituents of Buxus sempervirens has repeatedly confirmed the presence of (+)-Buxaminol-E among the known alkaloids isolated from the plant. researchgate.net

Identification of this compound and Analogues in Other Buxus Species

While B. sempervirens is the principal source, related alkaloids and compounds structurally similar to this compound have been identified in other species within the genus. For instance, studies on Buxus papilosa have led to the isolation of new alkaloids, and spectral data, such as proton NMR, of these compounds have been compared to those of this compound for structural elucidation. researchgate.net One such analogue found in B. papilosa is Buxaminol G. iccs.edu The identification of these analogues in different Buxus species is crucial for chemotaxonomic classification and understanding the biosynthetic pathways of these complex molecules.

The following table summarizes the documented presence of this compound and its analogues in various Buxus species.

Botanical SourceCompound IdentifiedReference(s)
Buxus sempervirens var. bullataThis compound wur.nl, sapub.org
Buxus sempervirens var. angustifoliaThis compound chemicalpapers.com
Buxus sempervirens (General)(+)-Buxaminol-E researchgate.net
Buxus papilosaBuxaminol G (Analogue) iccs.edu

Advanced Extraction Methodologies for Steroidal Alkaloids Containing this compound

The extraction of steroidal alkaloids from Buxus plant material is the initial and critical step for isolating this compound. These methods are designed to efficiently remove the alkaloids from the complex plant matrix while minimizing the co-extraction of other unwanted compounds.

A widely employed strategy involves an initial solvent extraction followed by an acid-base fractionation to enrich the alkaloid content. One detailed procedure begins with the maceration of dried, ground plant material (leaves) in acidified methanol (B129727) (e.g., 50% methanol with 5% acetic acid). chemicalpapers.com Following maceration, the organic solvent is removed under reduced pressure, leaving an acidic aqueous solution of the alkaloid salts. This solution is then made alkaline, typically with ammonia, to liberate the free bases, which are subsequently extracted into an immiscible organic solvent like chloroform (B151607). chemicalpapers.com

Alternatively, Soxhlet extraction using a solvent such as dichloromethane (B109758) can be used for exhaustive extraction from powdered plant material. nih.gov The resulting crude extract then undergoes an acid-base extraction. This involves dissolving the extract in a solvent like dichloromethane and repeatedly extracting it with an aqueous acid (e.g., 1M sulfuric acid). The alkaloids move into the acidic aqueous phase, which is then separated, basified, and re-extracted with an organic solvent to yield an alkaloid-enriched fraction. nih.gov Other methods include direct extraction with a weak acid, such as 10% acetic acid. wur.nl These techniques leverage the basic nature of the nitrogen-containing alkaloids to separate them from neutral and acidic plant constituents. More recent, advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer faster and more efficient alternatives for extracting natural products. sapub.orgorganomation.com

Chromatographic Purification Techniques for this compound Enrichment

Following extraction and initial fractionation, the resulting mixture of alkaloids requires further separation to isolate pure this compound. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential affinities for a stationary phase and a mobile phase. iyte.edu.tr

A common approach involves Column Chromatography (CC) . The crude alkaloid mixture is dissolved and loaded onto a column packed with an adsorbent like alumina (B75360) or silica (B1680970) gel. chemicalpapers.comrsc.org The individual alkaloids are then separated by eluting the column with a solvent system, often a mixture of non-polar and polar solvents (e.g., benzene-chloroform-ethanol). The polarity of the solvent system is gradually increased to elute compounds of increasing polarity. chemicalpapers.com The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) . chemicalpapers.comnih.gov

More advanced and efficient techniques are also employed for the purification of Buxus alkaloids. Centrifugal Partition Chromatography (CPC) is a form of liquid-liquid chromatography that avoids the use of a solid support, which can cause irreversible adsorption and sample loss. gilson.comrotachrom.com In CPC, a centrifugal field retains the liquid stationary phase while the mobile phase is pumped through, partitioning the solutes between the two immiscible liquid phases based on their partition coefficients. gilson.com This technique has been successfully used for the semi-preparative isolation of Buxus alkaloids, offering high recovery and purity. nih.gov Other methods used in the systematic isolation of alkaloids from Buxus include preparative High-Performance Liquid Chromatography (prep-HPLC) and size-exclusion chromatography on supports like Sephadex-LH 20 . noah.nrw

The following table outlines the chromatographic methods used in the purification of Buxus alkaloids.

Chromatographic TechniqueStationary Phase / SupportPrinciple of SeparationReference(s)
Thin-Layer Chromatography (TLC)Alumina, Silica GelAdsorption chemicalpapers.com, nih.gov
Column Chromatography (CC)Alumina, Sephadex-LH 20Adsorption, Size-Exclusion noah.nrw, chemicalpapers.com, rsc.org
Centrifugal Partition Chromatography (CPC)Liquid (Immiscible)Liquid-Liquid Partitioning gilson.com, nih.gov, noah.nrw
Preparative HPLC (prep-HPLC)Reversed-Phase (RP18)Partitioning noah.nrw

Elucidation of the Molecular Structure of Buxaminol E

Fundamental Structural Principles of Buxaminol E

The structural architecture of this compound is rooted in a complex steroidal framework, characterized by specific substitutions and heterocyclic rings that define its chemical identity and properties.

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is (6S,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-aminoethyl]-6-(dimethylamino)-7,7,12,16-tetramethyltetracyclo[9.7.0.0³,⁸.0¹²,¹⁶]octadeca-1(18),2-dien-14-ol. nih.gov This nomenclature precisely describes the arrangement of atoms, including the stereochemistry at each chiral center, and the location of functional groups on the tetracyclic steroid core.

This compound is classified as a steroidal alkaloid. ontosight.airhhz.netnih.gov These compounds are characterized by a fundamental steroid skeleton that incorporates nitrogen atoms either within the ring system or in a side chain. rhhz.netnih.gov this compound possesses a modified C26 steroidal backbone. wur.nl

Steroidal alkaloids can be broadly categorized as monomeric or dimeric. rhhz.netnih.gov Monomeric versions, such as this compound, feature pregnane (B1235032) (C21), cholestane (B1235564) (C27), or other carbon heterocyclic skeletons. rhhz.netnih.gov Many naturally occurring steroids, in general, contain additional heterocyclic rings attached to or fused with the D-ring, which are formed from modifications of the side chain. qmul.ac.uk

Advanced Spectroscopic Methods in this compound Structural Determination

The elucidation of this compound's intricate structure heavily relies on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly indispensable.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the mapping of the carbon skeleton and the determination of the connectivity and spatial relationships of atoms.

The interpretation of one-dimensional ¹H and ¹³C NMR spectra is a foundational step in structure elucidation. Each unique proton and carbon atom in the this compound molecule gives rise to a distinct signal (or resonance) in the respective NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the nucleus. Signal splitting (multiplicity) in ¹H NMR provides information about the number of neighboring protons, and integration reveals the relative number of protons corresponding to each signal.

For illustrative purposes, the following tables represent the kind of data that would be obtained from ¹H and ¹³C NMR experiments for a compound like this compound.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment (Hypothetical)
0.7 - 2.5Multiplets-Steroidal backbone protons, methyl groups
2.2 - 2.8Singlets/Multiplets-Protons of dimethylamino group, proton on C-17
3.0 - 4.0Multiplets-Protons on C-3 and C-20

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) (ppm)Assignment (Hypothetical)
10 - 60Aliphatic carbons (CH₃, CH₂, CH)
40 - 60Carbons attached to nitrogen
60 - 80Carbons attached to oxygen
120 - 140Olefinic carbons (C=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for this compound Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for detailing the complex framework of molecules like this compound. longdom.org While one-dimensional (1D) NMR provides initial clues, two-dimensional (2D) NMR experiments are indispensable for establishing the precise bonding network and spatial arrangement of atoms. princeton.eduslideshare.net

Correlation Spectroscopy (COSY): The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons, allowing for the tracing of proton-proton spin systems throughout the steroidal backbone and its side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly to their attached carbon atoms (¹H-¹³C one-bond connectivity). princeton.edusdsu.edu This is crucial for assigning the carbon signals in the this compound spectrum by linking them to their known proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire carbon skeleton, the HMBC experiment is employed. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edusdsu.edu This technique is instrumental in connecting the individual spin systems established by COSY, bridging quaternary carbons, and linking the steroidal nucleus to its various functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): The stereochemistry of this compound is elucidated using the NOESY experiment, which identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.eduslideshare.net The observation of NOESY cross-peaks between specific protons provides critical information about their relative orientation (e.g., axial vs. equatorial, or the spatial relationship between different parts of the molecule), which is essential for defining the compound's three-dimensional shape. qd-latam.com

2D NMR Technique Information Gained for this compound
COSY Identifies neighboring protons (¹H-¹H J-coupling), establishing spin-spin coupling networks within the molecule. sdsu.edu
HSQC Correlates protons to their directly attached carbons (¹H-¹³C one-bond connectivity). sdsu.edu
HMBC Shows long-range correlations between protons and carbons (²J, ³J, and sometimes ⁴J), connecting different fragments and identifying quaternary carbons. sdsu.edu
NOESY Reveals through-space proximity of protons, providing crucial data for determining relative stereochemistry and conformation. princeton.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com For a complex natural product like this compound, high-resolution techniques are particularly vital.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of a molecule's mass with extremely high accuracy (typically to four or more decimal places). researchgate.netmeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of this compound. bioanalysis-zone.com By comparing the exact measured mass to the calculated masses of potential formulas, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions, thus confirming the molecular formula. researchgate.netbioanalysis-zone.com Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for these high-precision measurements. researchgate.net

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgmsaltd.co.uk In a typical MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. This selected ion is then fragmented by colliding it with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgeag.com The resulting fragment ions are then analyzed in a second stage of mass spectrometry. researchgate.net This fragmentation pattern provides a "fingerprint" of the molecule, offering valuable clues about its structure. libretexts.orgslideshare.net By analyzing the neutral losses and the masses of the fragment ions, researchers can deduce the connectivity of the molecule and the nature of its functional groups, corroborating the structural features determined by NMR. researchgate.net

Mass Spectrometry Technique Application in this compound Analysis
HRMS Determines the exact mass-to-charge ratio (m/z) to several decimal places, enabling the unambiguous confirmation of the molecular formula. measurlabs.combioanalysis-zone.com
MS/MS Isolates the molecular ion, induces fragmentation, and analyzes the resulting daughter ions to provide detailed structural information and connectivity. wikipedia.orgresearchgate.net

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Absolute Structure of this compound

While NMR and MS can define the connectivity and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound often requires crystallographic methods.

X-ray Crystallography: This technique is considered the gold standard for determining the three-dimensional structure of a molecule. numberanalytics.com It involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern can be mathematically analyzed to produce a detailed 3D model of the molecule, revealing not only its connectivity and stereochemistry but also its absolute configuration. The primary challenge often lies in growing crystals of sufficient size and quality.

Micro-Electron Diffraction (MicroED): MicroED is a more recent, cryo-electron microscopy (CryoEM) based technique that has revolutionized structure determination. wikipedia.orgjanelia.org It can be used to determine atomic-resolution structures from nanocrystals that are billions of times smaller than those required for traditional X-ray crystallography. wikipedia.orgnih.gov In a MicroED experiment, a stream of electrons is directed at continuously rotating nanocrystals under cryogenic conditions, and the diffraction data is collected as a movie. janelia.orgnih.gov This method is particularly advantageous for natural products like this compound, which may be difficult to crystallize into larger forms. thermofisher.comrsc.org

Complementary Spectroscopic Techniques (IR, UV-Vis) in this compound Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. savemyexams.commvpsvktcollege.ac.in Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). libretexts.org For this compound, an IR spectrum would help identify the presence of key functional groups such as hydroxyl (-OH) groups, amines (-NH), and carbon-carbon double bonds (C=C), based on their distinctive absorption bands. savemyexams.comvscht.cz

UV-Vis Spectroscopy: This technique provides information about any conjugated systems within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) can indicate the presence and extent of chromophores, such as conjugated double bonds or aromatic rings, within the this compound structure.

Spectroscopic Technique Information Provided for this compound Typical Wavenumber/Wavelength Range
Infrared (IR) Identification of functional groups like O-H, N-H, C-H, and C=C bonds. savemyexams.com4000 - 400 cm⁻¹
UV-Vis Detection of conjugated systems and chromophores.200 - 800 nm

Computational Chemistry Approaches in this compound Structure Prediction and Validation

Computational chemistry serves as a powerful tool to complement experimental data, aiding in the prediction and validation of the structure of this compound. schrodinger.comunivie.ac.at By using methods grounded in quantum mechanics, researchers can calculate the theoretical properties of a proposed structure and compare them to experimental results. mit.edu

For instance, Density Functional Theory (DFT) can be used to predict the ¹³C and ¹H NMR chemical shifts for various possible stereoisomers of this compound. nih.gov These predicted spectra can then be compared with the experimental NMR data. The isomer whose calculated spectrum most closely matches the experimental one is likely the correct structure. This comparative analysis provides a high degree of confidence in the structural assignment, especially when differentiating between stereoisomers with very similar NMR spectra. nih.gov

Furthermore, computational models can be used to simulate molecular dynamics, providing insight into the molecule's preferred conformations and stability. nih.gov This integrated approach, combining experimental data with computational validation, is essential for the accurate and reliable structural elucidation of complex natural products. numberanalytics.comresearchgate.netplos.org

Synthetic Chemistry and Chemical Modification of Buxaminol E

Total Synthesis Strategies for Buxaminol E

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The absence of a published total synthesis highlights the significant structural complexity of the molecule. This compound belongs to a group of Buxus alkaloids that possess a distinctive tetracyclic framework which includes a cyclopropane (B1198618) ring fused to the B-ring (C-9/C-19), a feature of their cycloartane (B1207475) origin. researchgate.net

The challenges in the total synthesis of this compound and related compounds are numerous and include:

The stereocontrolled construction of the tetracyclic steroidal nucleus.

The installation of the characteristic 9β,19-cyclo-5α-pregnane core.

The regioselective introduction of functional groups, particularly the nitrogen-containing substituents at the C-3 and C-20 positions and the hydroxyl group at C-16.

General strategies in the total synthesis of complex natural products often involve either biomimetic approaches, which mimic the biosynthetic pathways, or the development of novel synthetic methodologies to construct key structural motifs. mdpi.com However, the application of these strategies to achieve a total synthesis of this compound remains an unrealized goal in synthetic organic chemistry.

Semisynthesis of this compound from Natural Precursors

Semisynthesis, which utilizes naturally derived compounds as starting materials, is a common and practical approach for producing complex molecules and their derivatives. wur.nl For Buxus alkaloids, this often involves isolating an abundant alkaloid from the plant source and chemically modifying it to produce less common analogues. This compound is typically isolated from the leaves of plants such as Buxus sempervirens and Buxus hyrcana. chemicalpapers.combac-lac.gc.ca

While specific, detailed semisynthetic pathways to produce this compound from other Buxus alkaloids are not extensively documented in peer-reviewed literature, it is a plausible strategy. Precursors for such a synthesis would likely be more abundant alkaloids from the same plant that share the core cycloartane skeleton. For instance, Cyclobuxine D, another well-known Buxus alkaloid, is often co-isolated and features a similar steroidal framework. wur.nlchemicalpapers.com A hypothetical semisynthetic route could involve the chemical transformation of the substituent groups of a precursor like Cyclobuxine D to match those of this compound. Such transformations would require highly selective reactions to modify the functional groups at C-3 and C-20 without disturbing the rest of the intricate molecular structure.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of natural products are fundamental to medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR). nih.gov For this compound, several modifications have been explored, focusing primarily on the nitrogen-containing functional groups.

A key structural modification of this compound is its conversion to Buxaminol A. A comparison of their chemical structures reveals that Buxaminol A is the N,N-dimethylated analogue of this compound. nih.govnih.gov this compound possesses a primary amine (-NH₂) on the ethyl side chain at C-20, whereas Buxaminol A has a dimethylamino group (-N(CH₃)₂) at the same position. nih.govnih.gov Both compounds share the same dimethylamino group at the C-3 position of the steroidal A-ring. nih.govnih.gov

The synthetic conversion of this compound to Buxaminol A can be achieved through standard N-methylation procedures for primary amines. A common and effective method is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formic acid and formaldehyde (B43269). This reaction proceeds via reductive amination, where formaldehyde forms an imine intermediate that is subsequently reduced by formic acid, leading to the exhaustive methylation of the nitrogen atom. Other N-methylation methods used for steroidal alkaloids include treatment with methyl iodide. psu.edursc.org

Table 1: Structural Comparison of this compound and Buxaminol A

CompoundMolecular FormulaC-20 SubstituentC-3 Substituent
This compoundC₂₆H₄₄N₂O-NH₂ (on ethyl group)-N(CH₃)₂
Buxaminol AC₂₈H₄₈N₂O-N(CH₃)₂ (on ethyl group)-N(CH₃)₂

The formylation of the primary amine group on this compound represents another targeted chemical modification. The resulting derivative, N20-Formyl-Buxaminol E, has been identified and characterized following its isolation from the aerial parts of Buxus hyrcana. The structure was elucidated using spectroscopic methods, confirming the presence of a formyl group (-CHO) attached to the nitrogen atom of the C-20 side chain.

Synthetically, the N-formylation of a primary amine like that in this compound can be readily accomplished. nih.gov A common laboratory procedure involves reacting the parent compound with a suitable formylating agent. acs.org For instance, treatment with a mixture of formic acid and acetic anhydride, or with ethyl formate, can efficiently yield the N-formyl derivative. acs.org The reaction progress can be monitored by chromatographic techniques, and the final product purified and characterized using mass spectrometry and NMR spectroscopy to confirm the structural modification.

The exploration of other analogues of this compound provides insight into the structural diversity of Buxus alkaloids. nih.gov Nature itself provides a library of analogues, as numerous structurally related alkaloids are often co-isolated from the same plant sources. researchgate.netchemicalpapers.com These natural analogues feature a variety of structural modifications, offering a starting point for understanding which parts of the molecule are tolerant to change.

These modifications include:

Different N-alkylation patterns: Besides the primary amine in this compound and the dimethylamino group in Buxaminol A, other alkaloids feature monomethylamino or cyclized amino groups.

Presence of unsaturation: Some analogues contain additional double bonds within the steroidal rings.

Variations in oxygenation: The position and nature of oxygen-containing functional groups (hydroxyl, ketone, or ether) can vary across different alkaloids.

Modifications to the side chain: The length and functionalization of the side chain at C-17 can differ.

The study of these naturally occurring compounds, alongside the targeted synthesis of new derivatives, is crucial for developing a comprehensive understanding of the chemical and biological properties of this class of steroidal alkaloids.

Table 2: Examples of Naturally Occurring Analogues of this compound

Compound NameKey Structural Difference from this compoundSource
Buxamine AN,N-dimethylamino at C-20 (same as Buxaminol A); lacks C-16 hydroxyl groupBuxus natalensis acs.org
Buxamine ELacks the C-16 hydroxyl groupBuxus sempervirens chemicalpapers.com
Buxenine-GMonomethylamino at C-3 (instead of dimethylamino); lacks C-16 hydroxyl groupBuxus sempervirens chemicalpapers.com
Cyclobuxine DMonomethylamino at C-3; hydroxyl at C-4; lacks C-17 side chain, has hydroxyl at C-20Buxus sempervirens chemicalpapers.com

Mechanistic Studies of Buxaminol E S Biological Activities

In Vitro Pharmacological Characterization of Buxaminol E

This compound, a steroidal alkaloid isolated from Buxus sempervirens, has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Early investigations into its pharmacological profile revealed that this compound inhibits AChE activity in the cerebral cortex of cats. researchgate.netnih.gov However, this inhibitory effect was observed at concentrations approximately ten times higher than those required for its activity at muscarinic receptors, suggesting that its primary mechanism of action within the cholinergic system is not via AChE inhibition. nih.gov

While this compound was the first among Buxus alkaloids to be reported with AChE inhibitory properties, detailed enzyme kinetic studies to characterize the nature of this inhibition (e.g., competitive, non-competitive) and to determine specific binding affinity constants, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not extensively detailed in the available scientific literature. researchgate.net The primary finding indicates a comparatively lower potency for AChE inhibition relative to its potent effects on muscarinic receptors. nih.gov

Table 1: Relative Potency of this compound on Cholinergic Targets This table illustrates the comparative concentrations at which this compound affects different components of the cholinergic system, based on available research.

Cholinergic TargetObserved EffectRelative Concentration for Effect
Muscarinic ReceptorsInhibition of (3H)quinuclidinyl benzilate bindingLower Concentration (Higher Potency)
Acetylcholinesterase (AChE)Inhibition of enzyme activity~10-fold Higher Concentration (Lower Potency)

Research has demonstrated that this compound interacts significantly with muscarinic acetylcholine receptors. nih.gov In vitro ligand binding assays using membranes from cat and rabbit cerebral cortex showed that this compound potently inhibits the binding of the muscarinic antagonist (3H)quinuclidinyl benzilate. researchgate.netnih.gov This indicates a direct interaction with the receptor's binding site. The potency of this compound in these binding assays was found to be greater than that of known muscarinic agonists McN-A-343 and bethanechol. nih.gov

Functionally, the interaction of this compound with these receptors appears to be agonistic. The hypotensive effects observed in animal studies are attributed to both central and peripheral activation of muscarinic receptors. researchgate.netnih.gov This suggests that this compound mimics the action of acetylcholine at these sites, leading to a physiological response consistent with parasympathetic stimulation.

Table 2: Comparative Potency of this compound and Muscarinic Agonists in Receptor Binding Assay Data from a competitive binding assay measuring the inhibition of (3H)quinuclidinyl benzilate binding in cerebral cortex membranes. nih.gov

CompoundRelative Potency
This compoundHighest
McN-A-343Intermediate
BethanecholLowest

Specific studies investigating the direct immunomodulatory actions of this compound in cellular models have not been extensively reported in the scientific literature. Immunomodulatory activity is typically assessed using in vitro systems, such as co-cultures of immune cells like macrophages and epithelial cells. nih.gov These models allow researchers to evaluate a compound's effect on the production of key signaling molecules, including cytokines and chemokines, both in a resting state and following an immune challenge with agents like lipopolysaccharide (LPS). nih.govnih.gov Such studies would be necessary to determine if this compound possesses immunostimulant or immunosuppressive properties.

While research focusing specifically on the anti-inflammatory mechanisms of this compound is limited, the broader class of steroidal alkaloids has been shown to possess significant anti-inflammatory properties through various cellular and molecular pathways. researchgate.netnih.gov These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling cascades. nih.govsci-hub.se

A primary mechanism involves the suppression of the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov Some steroidal alkaloids inhibit the activation of the TLR4/MyD88/NF-κB signaling cascade, which is crucial for the inflammatory response to bacterial pathogens. nih.gov This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.netsci-hub.se Furthermore, these alkaloids can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandins, respectively. researchgate.net Other pathways implicated in the anti-inflammatory action of steroidal alkaloids include the modulation of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK). researchgate.netwikipedia.org

Table 3: Anti-inflammatory Mechanisms of Various Steroidal Alkaloids This table summarizes findings on the cellular and molecular anti-inflammatory actions of different steroidal alkaloids, providing a basis for potential mechanisms of related compounds.

Steroidal Alkaloid/SourceMechanism of ActionReference
Alkaloids from Solanum lyratumInhibition of TLR4/MyD88/NF-κB signaling pathway; suppression of pro-inflammatory cytokines. nih.gov
Stenanzine and Hapepunine from Fritillaria pallidifloraInhibition of NO, IL-6, and TNF-α production; suppression of iNOS and COX-2 protein expression; blocking of IκBα and JNK phosphorylation. researchgate.net
SolasodineReduction of interleukin-2 (B1167480) and interleukin-8 production. wikipedia.org
TomatidineInhibition of JNK activation. wikipedia.org

There is a lack of specific data from in vitro studies designed to evaluate the cytotoxicity and antiproliferative activity of this compound against specific human cancer cell lines. Such investigations are fundamental in preclinical drug discovery to determine a compound's potential as an anticancer agent.

Typically, the in vitro cytotoxicity of a compound is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com These assays are performed on a panel of human cancer cell lines, which may include, for example, HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and LS174 (colon cancer), as well as a non-cancerous cell line (e.g., MRC-5) to assess selectivity. mdpi.com The results are generally expressed as an IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.govnih.gov

Table 4: Example Presentation of In Vitro Cytotoxicity Data (IC50 in µM) This is a hypothetical table illustrating how cytotoxicity data for a test compound against various cell lines is typically presented. No data is currently available for this compound.

Cell LineCancer TypeIC50 (µM)
HeLaCervical AdenocarcinomaData Not Available
MCF-7Breast AdenocarcinomaData Not Available
HepG2Hepatocellular CarcinomaData Not Available
A549Lung CarcinomaData Not Available
MRC-5Normal Lung FibroblastData Not Available

Specific screening of this compound for antimicrobial and antimalarial activities has not been reported in the reviewed literature. The evaluation of natural compounds for such properties is a common strategy in the search for new therapeutic agents.

Antimicrobial screening typically involves determining the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi. mdpi.com Common methods include broth microdilution and agar (B569324) diffusion assays. nih.gov Antimalarial screening is often conducted in vitro against cultured parasites, particularly different strains of Plasmodium falciparum (e.g., chloroquine-sensitive and chloroquine-resistant strains). frontiersin.orgnih.gov A widely used method is the SYBR Green I-based fluorescence assay, which measures parasite proliferation and allows for the determination of IC50 values. frontiersin.org Without such dedicated screening, the potential of this compound as an antimicrobial or antimalarial agent remains unknown.

Preclinical In Vivo Investigations of this compound Mechanisms (excluding human data)

Preclinical studies utilizing animal models have provided foundational insights into the mechanistic pathways through which this compound exerts its biological effects. These investigations have primarily focused on its interactions with the cholinergic and cardiovascular systems.

Effects of this compound on the Cholinergic System in Animal Models

Research in animal models has established that this compound, a steroidal alkaloid isolated from Buxus sempervirens, interacts with the cholinergic nervous system. In vivo experiments have demonstrated its capacity to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Table 1: Cholinergic Effects of this compound in Animal Models

Animal Model System/Tissue Investigated Observed Effect Postulated Mechanism
Cat Cerebral Cortex Inhibition of Acetylcholinesterase (AChE) activity Enzymatic inhibition

Cardiovascular System Modulation by this compound in Animal Models

The cardiovascular effects of this compound have been characterized in vivo, revealing a distinct biphasic impact on blood pressure.

In studies involving anesthetized cats, the administration of this compound led to an initial, transient increase in blood pressure. This was promptly followed by a significant and marked hypotensive phase. Further investigation into the mechanism revealed that the pronounced drop in blood pressure could be almost entirely prevented by the administration of atropine, a known muscarinic receptor antagonist. The partial inhibition of this effect by methylatropine (B1217387) further supports the involvement of both central and peripheral muscarinic receptor activation in mediating the cardiovascular response to this compound.

Table 2: Cardiovascular Effects of this compound in Anesthetized Cat Model

Cardiovascular Parameter Initial Effect Subsequent Effect Effect of Atropine Administration

Assessment of Immunomodulatory and Anti-inflammatory Potential of this compound in Animal Models

To date, a thorough review of the scientific literature reveals no specific preclinical in vivo studies conducted on animal models to assess the direct immunomodulatory or anti-inflammatory potential of the isolated compound this compound. While other alkaloids derived from the Buxus genus have been investigated for such properties, data pertaining specifically to this compound in this context is not currently available.

Structure Activity Relationship Sar Studies of Buxaminol E and Its Analogues

Influence of Steroidal Nucleus Modifications on the Biological Activity of Buxaminol E Analogues

The foundational structure of this compound is its steroidal nucleus, and modifications to this tetracyclic framework can profoundly alter the biological activity of its analogues. The class of Buxus alkaloids, to which this compound belongs, exhibits significant structural diversity within the steroidal core, which directly translates to a wide spectrum of biological activities. researchgate.net Key structural variations include the presence or absence of a cyclopropane (B1198618) ring and the degree of unsaturation. researchgate.netumanitoba.ca

The pattern of unsaturation within the steroidal nucleus is another critical determinant of bioactivity. The introduction of double bonds can affect the planarity and flexibility of the ring system, which can, in turn, modulate the binding affinity of the molecule for its target protein. nih.gov For instance, the presence and location of double bonds in the A and B rings of the steroid core have been shown to influence the acetylcholinesterase (AChE) inhibitory activity of various Buxus alkaloids. mdpi.com

Table 1: Influence of Steroidal Nucleus Modifications on the Biological Activity of Buxus Alkaloid Analogues

Analogue TypeSteroidal Nucleus ModificationGeneral Impact on Biological Activity
Cyclo-TypePossesses a 9β,19-cyclopropane ring.This rigid structure is often associated with significant biological activity, providing a specific conformation for target interaction.
Abeo-TypeThe cyclopropane ring is opened, forming an abeo-diene system.Leads to a more flexible structure, which can result in altered or diminished biological activity compared to the cyclo-counterparts.
Unsaturated CoreContains one or more double bonds within the steroidal rings.Can enhance or decrease activity depending on the position and planarity changes, affecting receptor or enzyme binding.
Saturated CoreLacks double bonds in the main ring system.Generally exhibits a different potency and selectivity profile compared to unsaturated analogues.

This table provides an illustrative overview based on general SAR findings for the Buxus alkaloid class, as comprehensive data for a systematic series of this compound analogues with these specific modifications is limited.

Significance of Functional Group Substitutions (e.g., amino, dimethylamino) on this compound's Interaction with Biological Targets

The identity and placement of functional groups on the steroidal backbone of this compound are of paramount importance in defining its interaction with biological targets. The amino (-NH2) and dimethylamino (-N(CH3)2) groups, typically located at the C-3 and C-20 positions of Buxus alkaloids, are particularly crucial for their biological effects. researchgate.netrsc.org

These nitrogen-containing functional groups are basic in nature and can become protonated at physiological pH. This positive charge allows them to form strong ionic interactions and hydrogen bonds with complementary negatively charged or polar residues in the binding sites of enzymes and receptors. rsc.org For example, in the context of acetylcholinesterase (AChE) inhibition, these amino groups are thought to interact with the anionic subsite of the enzyme's active site gorge, a key interaction for potent inhibition. mdpi.com

Research on a variety of Buxus alkaloids has consistently demonstrated that the nature of the substitution at C-3 and C-20 directly correlates with their AChE inhibitory activity. One study specifically highlighted that the presence of dimethylamino groups at both C-3 and C-20 is a significant factor for achieving high inhibitory potency against cholinesterase enzymes. mdpi.com Furthermore, these substitutions can also modulate other biological activities, such as cytotoxicity. For instance, some studies on steroidal alkaloids have indicated that a methylamino group at C-3 may confer greater cytotoxic activity compared to a dimethylamino group at the same position.

Table 2: Impact of Amino Functional Group Substitutions on the Biological Activity of Buxus Alkaloid Analogues

Position of SubstitutionFunctional GroupInfluence on Acetylcholinesterase (AChE) InhibitionPotential Influence on Cytotoxicity
C-3Amino (-NH2)Generally provides a basic center for interaction, contributing to moderate inhibition.Can be a determinant of cytotoxic potential.
C-3Dimethylamino (-N(CH3)2)Often leads to enhanced inhibitory potency due to increased basicity and steric bulk.Activity can be either enhanced or diminished depending on the cell line and specific analogue.
C-20Amino (-NH2)Contributes to the overall binding affinity and inhibitory activity.Its presence and orientation are factors in cytotoxic effects.
C-20Dimethylamino (-N(CH3)2)In combination with a C-3 amino group, this often results in the most potent AChE inhibitors.Can significantly influence the cytotoxic profile.

This table is illustrative and summarizes general trends observed for Buxus alkaloids. Specific SAR data for a homologous series of this compound analogues is not extensively available.

Stereochemical Determinants of this compound's Activity Profile

Stereochemistry, the precise three-dimensional arrangement of atoms within a molecule, is a critical determinant of the biological activity of this compound and its analogues. The rigid, polycyclic nature of the steroidal framework creates a distinct and complex molecular shape, where the spatial orientation of each substituent is well-defined.

The stereochemistry at several key positions of the Buxus alkaloid scaffold, including C-3, C-5, C-16, and C-20, is known to be vital for their biological functions. The naturally occurring (3β, 5α, 16α, 20S) configuration of this compound is believed to be optimal for its observed activities. Any deviation from this specific stereochemical arrangement in synthetic analogues would likely have a profound impact on their biological profile. For example, the β-orientation of the substituent at C-3 and the α-orientation of the hydroxyl group at C-16 are thought to be crucial for directing the molecule into the correct orientation for binding with its target proteins.

Table 3: The Role of Stereochemistry in the Biological Activity of Buxus Alkaloids

Stereochemical FeatureDescriptionSignificance for Biological Activity
Configuration at C-3The substituent is typically in the β-orientation (equatorial).This orientation is often essential for potent biological activity, as it correctly positions the functional group for interaction with the target.
A/B Ring Juncture (C-5)The hydrogen at C-5 is in the α-orientation, leading to a trans-fused ring system.This defines the overall "chair-like" conformation of the A and B rings and is fundamental to the molecule's shape.
Configuration at C-16The hydroxyl group is in the α-orientation.This specific orientation can be critical for forming key hydrogen bonds within a binding site.
Configuration at C-20The side chain has a specific (S) configuration.This determines the spatial positioning of the C-20 substituent, which is often crucial for activity.

This table is illustrative, drawing from established principles of steroid stereochemistry and general findings for Buxus alkaloids, as specific comparative studies on stereoisomers of this compound are not widely reported.

Analytical Method Development and Quality Control for Buxaminol E

Quantitative Analysis Techniques for Buxaminol E in Complex Matrices

The quantification of this compound, particularly within complex matrices such as plant extracts or biological samples, requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high resolution and sensitivity. researchgate.netnih.gov

Sample preparation is a critical first step to isolate this compound and remove interfering substances. A typical extraction process for this compound from Buxus plant material involves:

Initial Extraction: The plant material is ground and extracted with an organic solvent like methanol (B129727) or ethanol. jocpr.com To improve efficiency, the extraction may be performed with an acidified aqueous solution which converts the alkaloid bases into more soluble salts. wikipedia.org

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic impurities. The extract is dissolved in a dilute acid solution, and neutral impurities are removed by extraction with a non-polar organic solvent. The aqueous layer is then made alkaline, converting the alkaloid salts back to their base form, which can then be extracted with a solvent like chloroform (B151607) or dichloromethane (B109758). neu.edu.tr

Purification: Further purification can be achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina (B75360). jocpr.com

For quantitative analysis, Reversed-Phase HPLC (RP-HPLC) is commonly employed. A validated method would ensure reliable and reproducible results. labmanager.comnpra.gov.my LC-MS/MS offers even greater specificity and sensitivity, making it ideal for detecting trace amounts of the analyte. nih.govnih.gov

A representative set of parameters for an LC-MS/MS method for the quantitative analysis of this compound is presented below.

ParameterHPLC ConditionsMass Spectrometry Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) scispace.comIonization Mode
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid frontiersin.orgScan Type
Gradient A linear gradient starting from a low percentage of organic phase (e.g., 5% B) and increasing to a high percentage (e.g., 95% B) over a set time to elute the analyte. frontiersin.orgMRM Transitions
Flow Rate 0.3 mL/min scispace.comSource Temp.
Column Temp. 30°C scispace.comGas Flow
Injection Vol. 5 µL-

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. slideshare.netich.org Key validation parameters are summarized in the following table.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²)≥ 0.999 phytojournal.com0.9995
Range (µg/mL)Established from linearity studies ich.org0.1 - 25 µg/mL
Limit of Detection (LOD) (µg/mL)Signal-to-Noise ratio of 3:10.015 phytojournal.com
Limit of Quantification (LOQ) (µg/mL)Signal-to-Noise ratio of 10:10.045 phytojournal.com
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2% phytojournal.com
Precision (% RSD) - Repeatability≤ 2%< 1.5%
Precision (% RSD) - Intermediate Precision≤ 2% npra.gov.my< 2.0%
SpecificityNo interference from blank, placebo, or impurities labmanager.comPeak purity index > 0.999

Purity Assessment and Impurity Profiling Methodologies for this compound

Purity assessment is a critical component of quality control, ensuring that the bulk substance or final product contains a specified high percentage of the active compound. nih.gov Impurity profiling involves the detection, identification, and quantification of each impurity present. medwinpublishers.com

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for purity assessment. By analyzing the area of the main this compound peak relative to the total area of all peaks in the chromatogram, a percentage purity can be calculated. For more rigorous purity determination, quantitative NMR (qNMR) can be employed, as it provides a direct measurement of the analyte concentration against a certified reference standard without relying on a calibration curve for the specific compound. nih.govacs.org

Impurity profiling is a more complex process that aims to characterize all unwanted components. nih.gov These can include:

Structurally related impurities: Other alkaloids from the Buxus plant with similar structures that were not completely removed during purification. nih.gov

Process-related impurities: Reagents, solvents, or catalysts used during extraction and purification. nih.gov

Degradation products: Compounds formed by the chemical breakdown of this compound during processing or storage. medwinpublishers.com

Hyphenated techniques like LC-MS/MS are invaluable for impurity profiling. They allow for the separation of impurities from the main compound and provide mass spectral data that aids in their structural elucidation. researchgate.net For definitive structural confirmation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

A table of potential impurities in a this compound sample is provided below.

Potential ImpurityTypeHypothetical Method of Identification
Buxamine EStructurally Related Alkaloid chemicalpapers.comLC-MS/MS (Comparison of retention time and mass spectrum with reference standard)
Cyclobuxine DStructurally Related Alkaloid chemicalpapers.comLC-MS/MS (Comparison of retention time and mass spectrum with reference standard)
Oxidized this compoundDegradation ProductLC-MS/MS (Identification of characteristic mass shift), NMR
Hydrolyzed this compoundDegradation ProductLC-MS/MS (Identification of characteristic mass loss), NMR
Residual MethanolProcess-Related ImpurityGas Chromatography (GC)

Stability and Degradation Pathway Studies of this compound

Stability testing is essential to determine the re-test period for the drug substance or the shelf-life of a product by evaluating how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.org Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the compound. researchgate.net These studies also help in developing stability-indicating analytical methods. researchgate.net

Forced degradation of this compound would be carried out under various stress conditions as mandated by ICH guidelines, including:

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures.

Oxidative Degradation: Exposure to hydrogen peroxide solution.

Thermal Degradation: Heating the solid sample in a controlled oven.

Photodegradation: Exposing the sample to light of a specified wavelength and intensity. researchgate.net

Samples from these stress conditions are then analyzed using a stability-indicating HPLC method, which is capable of separating the intact this compound from all its degradation products. The primary degradation pathways for steroidal alkaloids can include hydrolysis of ester groups, oxidation of hydroxyl or amino functions, and rearrangements of the steroid core. lkouniv.ac.inresearchgate.netnih.gov

A representative summary of a forced degradation study for this compound is shown in the table below.

Stress ConditionCondition Details% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl at 60°C for 24h~15%Hydrolyzed this compound
Base Hydrolysis0.1 M NaOH at 60°C for 24h~10%Hydrolyzed this compound, Epimerized products
Oxidation3% H₂O₂ at RT for 48h~20%N-Oxide of this compound, various hydroxylated species
Thermal80°C for 72h~5%Minor unidentified degradants
PhotolyticUV light (254 nm) for 48h~8%Photodegradation products (e.g., ring-opened)

Future Research Directions and Unanswered Questions in Buxaminol E Studies

Discovery and Characterization of Novel Biological Targets for Buxaminol E

Future research should employ modern target identification and deconvolution strategies. nuvisan.comwjbphs.com Methodologies such as phenotypic screening campaigns using high-content imaging or other advanced cellular assays could reveal unexpected biological activities, which would then necessitate the identification of the responsible molecular targets. nuvisan.com Techniques like chemical proteomics, involving affinity-based pulldown assays using immobilized this compound as a probe, could directly identify binding proteins from cell or tissue lysates.

Furthermore, genetic approaches offer powerful tools for target discovery. wjbphs.com CRISPR-based screening (including CRISPRn, CRISPRa, and CRISPRi) in various cell models could identify genes that, when perturbed, alter the cellular response to this compound, thereby pointing to potential targets or pathways. nuvisan.complos.org Validating these potential new targets is an equally critical step, requiring a suite of biochemical and cell-based assays to confirm a functional interaction and its physiological relevance. sygnaturediscovery.com Given that steroidal diamines have been suggested to target DNA, investigating the direct interaction of this compound with nucleic acids is another avenue worth exploring. rsc.org

Table 1: Proposed Methodologies for Novel Target Discovery of this compound

MethodologyPrinciplePotential Application for this compound
Phenotypic Screening Assesses the effect of a compound on cell morphology, function, or behavior without a preconceived target.Identify unexpected cellular effects of this compound in disease-relevant models (e.g., cancer cell lines, neurons), prompting target deconvolution efforts. nuvisan.com
Chemical Proteomics Uses a bioactive small molecule as a "bait" to capture its interacting proteins from a complex biological sample.Immobilize this compound on a solid support to pull down and identify direct binding partners from cell lysates via mass spectrometry.
CRISPR-Based Genetic Screens Systematically knocks out, activates, or inhibits every gene in the genome to find those that modify sensitivity to a drug.Uncover genes and pathways essential for this compound's activity, providing strong evidence for direct or indirect targets. plos.org
Transcriptomics/Proteomics Measures global changes in gene or protein expression in response to compound treatment.Analyze this compound-treated cells to identify dysregulated genes and proteins, offering clues about the pathways it modulates. wjbphs.com

Advanced Computational Modeling for Precise this compound-Target Interactions

While initial molecular docking studies have provided basic models for how this compound might fit into the active site of AChE, these represent only a static snapshot of a dynamic process. researchgate.netresearchgate.net Future research must leverage more advanced computational methods to achieve a precise and dynamic understanding of its interactions with known and newly discovered targets. scielo.org.mxwustl.edu Such models are crucial for elucidating the specific molecular determinants of binding, explaining its inhibitory activity, and guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov

Advanced computational approaches should include quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. stanford.eduyoutube.com QM methods can provide a highly accurate description of the electronic structure of this compound and the critical amino acid residues in a target's binding site, allowing for a precise analysis of non-covalent interactions like hydrogen bonds and π-cation interactions that are fundamental to binding. energy.govfisica.netaps.org

Furthermore, long-timescale molecular dynamics (MD) simulations can reveal the dynamic behavior of the this compound-target complex over time. nih.gov This can help in understanding the conformational changes that occur upon binding, calculating binding free energies with greater accuracy, and identifying the role of water molecules in mediating the interaction. drugtargetreview.com These sophisticated computational tools will be invaluable for moving beyond simple docking and gaining a truly predictive model of this compound's molecular interactions. scielo.org.mxmdpi.com

Table 2: Advanced Computational Methods for this compound Research

Computational MethodPrincipleApplication in this compound Studies
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time based on classical mechanics.Elucidate the dynamic binding process of this compound to its targets, assess complex stability, and identify key conformational changes. nih.gov
Quantum Mechanics (QM) Describes the physical properties of nature at the scale of atoms and subatomic particles. youtube.comAccurately calculate the electronic properties of this compound and its interaction energies within a protein active site. stanford.edu
Hybrid QM/MM Treats a small, critical region of the system (e.g., the ligand and active site) with high-accuracy QM and the rest of the system with efficient MM.Provide a balance of accuracy and computational cost for studying enzymatic reaction mechanisms or very precise binding interactions involving this compound.
Free Energy Perturbation (FEP) Calculates the difference in free energy between two states (e.g., unbound and bound) by computationally "mutating" one into the other.Predict the binding affinity of this compound and its analogues with high accuracy, guiding lead optimization.

Development of Chemoenzymatic and Biocatalytic Routes for this compound and its Derivatives

The synthesis of complex steroidal alkaloids like this compound typically involves multi-step chemical processes that can be lengthy and environmentally taxing. A significant future research direction is the development of more efficient and sustainable synthetic routes using the principles of modern biocatalysis and chemoenzymatic synthesis. chemistryviews.orgrsc.org These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations with high regio- and stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemistry. scielo.brnih.gov

There are currently no published biocatalytic or chemoenzymatic methods for this compound. Future studies could focus on identifying or engineering enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and aminotransferases, to perform key steps in the synthesis of the this compound scaffold. nih.gov For example, a biocatalytic approach could be used for the selective hydroxylation or oxidation of a steroid precursor, a step that is often challenging in classical synthesis. researchgate.net

A chemoenzymatic strategy, which combines the strengths of both chemical and biological catalysis, could be particularly powerful. researchgate.netnih.gov This might involve the chemical synthesis of a core intermediate, followed by several enzymatic steps to introduce chiral centers and functional groups with high precision. beilstein-journals.org The development of such routes would not only facilitate the sustainable production of this compound but also enable the creation of a library of novel derivatives for structure-activity relationship (SAR) studies. nih.gov

Table 3: Comparison of Synthetic Strategies for Complex Molecules like this compound

FeatureTraditional Chemical SynthesisPotential Chemoenzymatic/Biocatalytic Route
Reaction Conditions Often requires harsh conditions (high temperature/pressure, extreme pH).Typically mild, aqueous conditions (physiological temperature and pH). rsc.org
Selectivity May require complex protecting group strategies to achieve regio- and stereoselectivity.Enzymes provide inherent high selectivity, often eliminating the need for protecting groups. nih.gov
Environmental Impact Can generate significant hazardous waste from solvents and reagents."Green" approach with biodegradable catalysts (enzymes) and reduced waste. rsc.org
Catalyst Often relies on heavy metal catalysts.Uses renewable, protein-based catalysts.
Applicability to this compound Current standard for laboratory-scale synthesis.A novel, unexplored approach that could enable more efficient and scalable production.

Q & A

Q. How should researchers address conflicting data on this compound’s cytotoxicity thresholds across studies?

  • Methodological Answer : Systematic review protocols (PRISMA) assess study heterogeneity, including cell line origins (ATCC authentication), assay durations, and endpoint measurements (MTT vs. resazurin). Sensitivity analyses exclude outliers, and funnel plots detect publication bias .

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) calculate EC₅₀ values. For non-monotonic responses, Bayesian hierarchical models account for variability across replicates .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given natural source variability?

  • Methodological Answer : Reporting standards (e.g., ARRIVE guidelines) mandate detailed metadata on plant provenance, extraction solvents, and storage conditions. Collaborative inter-laboratory studies using shared reference materials reduce batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.